N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11(10-3-5-15-8-10)12-4-1-2-9-6-13-16-7-9/h3,5-8H,1-2,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAPTMTKNHVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring through a propyl linker. One common method for synthesizing isoxazoles is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the isoxazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can yield isoxazolines.
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure : The compound features a furan ring and an oxazole moiety, contributing to its reactivity and potential bioactivity.
Reactions : N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide can undergo several types of chemical reactions:
- Oxidation : The furan ring can be oxidized to form various derivatives.
- Reduction : The oxazole ring may be reduced under specific conditions.
- Substitution Reactions : It can participate in nucleophilic and electrophilic substitution reactions.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features facilitate the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is being investigated for its potential bioactivity , which may include:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Antifungal Activity : Similar compounds have shown efficacy against fungal infections.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential:
- Anticancer Activity : Research indicates that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes involved in cancer signaling pathways.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds derived from this structure showed percent growth inhibitions (PGIs) exceeding 70% against certain tumor cells .
- Antimicrobial Research : Another study highlighted the antimicrobial properties of related compounds, suggesting that modifications to the oxazole ring could enhance activity against bacterial strains .
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring can also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
The following analysis compares N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide to structurally and functionally related compounds, focusing on molecular features, bioactivity, and pharmacokinetic properties.
Structural Comparisons
Table 1: Structural Features of Selected Compounds
| Compound Name | Core Structure | Key Substituents | Bioactive Moieties |
|---|---|---|---|
| This compound | Furan + carboxamide | 1,2-oxazol-4-ylpropyl | Oxazole (H-bonding), flexible chain |
| N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide | Naphtho[2,3-b]furan-4,9-dione | Isopentyl, methyl | Diketone (electrophilic), lipophilic |
| 2-methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione | Naphtho[2,3-b]furan-4,9-dione | Morpholine-carbonyl, methyl | Morpholine (solubility), diketone |
| N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-yl)carboxamide | Benzo[2,1-d]furan | Methoxypropyl, trimethyl | Methoxy (polarity), ketone |
Key Observations :
- Furan vs.
- Substituent Effects : The 1,2-oxazole group in the target compound contrasts with morpholine (electron-rich, polar) or isopentyl (lipophilic) groups in analogs. Oxazole’s nitrogen and oxygen atoms may enhance target binding via H-bonding compared to morpholine’s bulkier structure .
Bioactivity Comparisons
Table 2: Bioactivity Data for Selected Compounds
| Compound Name | Target/Assay | Activity/IC₅₀ | Cell Viability (MCF-7) |
|---|---|---|---|
| N-isopentyl-2-methyl-4,9-dioxo-naphtho[2,3-b]furan-3-carboxamide | CK2 holoenzyme | Moderate inhibition | Reduced viability |
| 2-methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione | CK2 holoenzyme | Weak inhibition | No significant effect |
| This compound | Not reported | Not reported | Not reported |
| N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo-benzo[2,1-d]furan-2-yl)carboxamide | Not reported | Not reported | Not reported |
Key Findings :
- CK2 Inhibition : Naphthofuran derivatives with isopentyl/methyl groups (e.g., N-isopentyl-2-methyl analog) showed moderate CK2 inhibition, likely due to the lipophilic substituents enhancing membrane permeability. The morpholine derivative exhibited weaker activity, possibly due to steric hindrance .
- Anticancer Potential: The isopentyl-substituted naphthofuran compound reduced MCF-7 cell viability, suggesting apoptosis induction or kinase pathway disruption. The target compound’s oxazole group may confer similar or improved activity, though experimental validation is needed .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Oxazole’s aromaticity may reduce susceptibility to oxidative metabolism compared to morpholine’s tertiary amine, which is prone to N-oxidation .
- Bioavailability : The propyl linker in the target compound balances flexibility and molecular weight (MW ~275 g/mol), favoring oral absorption over bulkier naphthofuran derivatives (MW >350 g/mol) .
Biological Activity
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a furan ring connected to an oxazole moiety via a propyl chain, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.012 | |
| Escherichia coli | 0.03 | |
| Streptococcus pneumoniae | 0.008 | |
| Pseudomonas aeruginosa | 0.046 |
These results demonstrate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
The IC50 values indicate that this compound has significant growth-inhibitory effects on these cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interfere with key cellular processes in bacteria and cancer cells. For instance:
- Inhibition of DNA Topoisomerases : The compound has shown selectivity towards bacterial topoisomerases without affecting human isoforms, which is crucial for developing targeted therapies.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:
- Antimicrobial Efficacy : A study demonstrated that this compound outperformed traditional antibiotics in inhibiting resistant strains of Staphylococcus aureus, showcasing its potential in treating infections caused by multidrug-resistant bacteria .
- Anticancer Potential : Another research highlighted its effectiveness against various cancer cell lines with a focus on its low toxicity to normal cells, indicating a favorable therapeutic index for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
